

# An In-depth Technical Guide to (4-Methoxyphenyl)dimethylamine: Discovery and History

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## Compound of Interest

Compound Name: 4-(4-methoxyphenyl)-N,N-dimethylaniline

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## Abstract

(4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-p-anisidine, is an aromatic organic compound with the chemical formula  $C_9H_{13}NO$ . While not a widely known compound in its own right, it serves as a valuable intermediate and structural motif in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and spectroscopic characterization of (4-Methoxyphenyl)dimethylamine. It is intended to be a resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

## Introduction

(4-Methoxyphenyl)dimethylamine belongs to the class of substituted anilines. The presence of a methoxy group at the para position and a dimethylamino group on the nitrogen atom imparts specific electronic and steric properties to the molecule, making it a useful building block in the synthesis of more complex structures. Although a specific date and individual credited with the first synthesis of (4-Methoxyphenyl)dimethylamine are not readily available in historical chemical literature, its synthesis falls within the broader historical context of the development of methods for the alkylation of aromatic amines.

The late 19th and early 20th centuries saw significant advancements in organic synthesis, including the development of reactions for N-alkylation of amines. It is highly probable that (4-Methoxyphenyl)dimethylamine was first prepared through established methods like the Eschweiler-Clarke reaction, which allows for the methylation of primary and secondary amines using formic acid and formaldehyde. Given that its precursor, p-anisidine, was known and used in the dye industry, the synthesis of its N,N-dimethylated derivative would have been a logical extension of the chemical exploration of aromatic amines during that period.

## Physicochemical Properties

A summary of the key physicochemical properties of (4-Methoxyphenyl)dimethylamine is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[1][2]
Molecular Weight	151.21 g/mol	[1][2]
CAS Number	701-56-4	[3]
Appearance	Not specified in detail, likely a liquid or low-melting solid	
Boiling Point	Not definitively reported	
Melting Point	Not definitively reported	
Density	Not definitively reported	
SMILES	<chem>CN(C)c1ccc(OC)cc1</chem>	[1][2]
InChI	InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3	[1][2]
InChIKey	ZTKDMNHEQMILPE-UHFFFAOYSA-N	[1][2]

## Synthesis

The primary and most direct method for the synthesis of (4-Methoxyphenyl)dimethylamine is the methylation of p-anisidine. Two classical and effective methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.

## Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the exhaustive methylation of primary amines to their corresponding tertiary amines, using formic acid and formaldehyde. This reaction proceeds without the formation of quaternary ammonium salts.

Reaction Scheme:

Figure 1: General scheme for the synthesis of (4-Methoxyphenyl)dimethylamine via the Eschweiler-Clarke reaction.

Experimental Protocol:

A detailed experimental protocol for the Eschweiler-Clarke methylation of an aromatic amine is as follows (adapted for p-anisidine):

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place p-anisidine (1.0 equivalent).
- **Reagent Addition:** Add an excess of formic acid (e.g., 5-10 equivalents) and formaldehyde (e.g., 5-10 equivalents, typically as a 37% aqueous solution).
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.

- Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude (4-Methoxyphenyl)dimethylamine can be purified by vacuum distillation or column chromatography on silica gel.

## Reductive Amination

Reductive amination offers an alternative route to (4-Methoxyphenyl)dimethylamine. This can be achieved by reacting p-anisaldehyde with dimethylamine in the presence of a reducing agent.

Reaction Scheme:

Figure 2: General scheme for the synthesis of (4-Methoxyphenyl)dimethylamine via reductive amination.

Experimental Protocol:

A general procedure for reductive amination is as follows:

- Reaction Setup: To a solution of p-anisaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add dimethylamine (1.1-1.5 equivalents, often as a solution in THF or as a salt with subsequent basification).
- Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate enamine or iminium ion. The addition of a dehydrating agent like magnesium sulfate or a catalytic amount of acetic acid can facilitate this step.
- Reduction: Add a reducing agent such as sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) portion-wise to the reaction mixture.

- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
- Work-up:
  - Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
  - Separate the organic layer, and extract the aqueous layer with the same organic solvent.
  - Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
  - Filter and concentrate the solution under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography or vacuum distillation.

## Spectroscopic Data

The structural confirmation of (4-Methoxyphenyl)dimethylamine relies on various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the N,N-dimethyl group protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 6.8-7.2 ppm) due to the para-substitution pattern. The methoxy protons will be a singlet at around 3.8 ppm, and the N,N-dimethyl protons will be a singlet at around 2.9 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the N,N-dimethyl carbons. The carbon attached to the oxygen will be downfield in the aromatic region, while the carbon attached to the nitrogen will also be shifted downfield.

### Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- C-H stretching (aromatic)  $\sim 3000\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic)  $\sim 2800\text{-}3000\text{ cm}^{-1}$
- C=C stretching (aromatic)  $\sim 1600$  and  $1500\text{ cm}^{-1}$
- C-N stretching  $\sim 1350\text{-}1000\text{ cm}^{-1}$
- C-O stretching (aryl ether)  $\sim 1250\text{ cm}^{-1}$

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak ( $M^+$ ) at  $m/z = 151$ . Key fragmentation patterns would involve the loss of methyl groups and cleavage of the benzylic C-N bond.

## Applications and Biological Relevance

(4-Methoxyphenyl)dimethylamine is primarily utilized as an intermediate in organic synthesis. Its nucleophilic nitrogen and activated aromatic ring make it a versatile starting material for the synthesis of a variety of more complex molecules.

While there is limited direct research on the biological activity of (4-Methoxyphenyl)dimethylamine itself, the N,N-dimethylaniline and p-anisidine moieties are present in various biologically active compounds. For instance, the dimethylamino group is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. The methoxy-substituted phenyl ring is also a frequent scaffold in medicinal chemistry.

There is no direct evidence to suggest that (4-Methoxyphenyl)dimethylamine is involved in specific signaling pathways. However, compounds with similar structural features have been investigated for their effects on various biological targets. For example, some substituted anilines have been explored for their potential as enzyme inhibitors or receptor ligands. Further research would be necessary to elucidate any specific biological roles of this compound.

## Conclusion

(4-Methoxyphenyl)dimethylamine is a simple yet synthetically useful aromatic amine. While its specific discovery is not well-documented, its preparation falls within the established

methodologies of classical organic chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. The detailed experimental protocols for its synthesis via the Eschweiler-Clarke reaction and reductive amination offer practical guidance for its preparation in a laboratory setting. Although its direct biological applications are not extensively studied, its role as a chemical intermediate underscores its importance in the broader landscape of organic and medicinal chemistry. Further investigation into its potential biological activities could reveal new avenues for its application in drug discovery and development.

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